molecular formula C13H16N2 B598899 1-tert-butyl-5-phenyl-1H-pyrazole CAS No. 1204355-48-5

1-tert-butyl-5-phenyl-1H-pyrazole

Cat. No. B598899
M. Wt: 200.285
InChI Key: OVLMIRLFPBIQHP-UHFFFAOYSA-N
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Description

“1-tert-butyl-5-phenyl-1H-pyrazole” is a chemical compound with the CAS Number 1204355-48-5 . It has a molecular weight of 200.28 . The compound is typically stored at room temperature and appears as a white to yellow powder or crystals .


Molecular Structure Analysis

The IUPAC name for this compound is 1-tert-butyl-5-phenyl-1H-pyrazole . Its InChI code is 1S/C13H16N2/c1-13(2,3)15-12(9-10-14-15)11-7-5-4-6-8-11/h4-10H,1-3H3 , and the InChI key is OVLMIRLFPBIQHP-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazoles, including “1-tert-butyl-5-phenyl-1H-pyrazole”, can participate in various chemical reactions. For example, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

“1-tert-butyl-5-phenyl-1H-pyrazole” is a white to yellow powder or crystals . The compound is typically stored and shipped at room temperature .

Scientific Research Applications

Organic and Medicinal Synthesis

  • Field : Organic Chemistry and Medicinal Chemistry .
  • Application : 5-Amino-pyrazoles, a class of compounds to which 1-tert-butyl-5-phenyl-1H-pyrazole belongs, are used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
  • Method : Various approaches are used, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
  • Results : These compounds have been used to construct a wide variety of organic molecules with versatile functionalities .

Synthesis of N-Heterocyclic Amines

  • Field : Organic Chemistry .
  • Application : 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, a compound related to 1-tert-butyl-5-phenyl-1H-pyrazole, has been synthesized .
  • Method : An efficient one-pot two-step synthesis was used, involving a solvent-free condensation/reduction reaction sequence .
  • Results : The synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .

Agrochemistry

  • Field : Agrochemistry .
  • Application : Pyrazoles have a wide range of applications in agrochemistry .
  • Method : The specific methods of application in agrochemistry can vary widely depending on the specific compound and its intended use .
  • Results : The results or outcomes obtained can also vary widely, but generally involve improved agricultural productivity or pest control .

Coordination Chemistry and Organometallic Chemistry

  • Field : Coordination Chemistry and Organometallic Chemistry .
  • Application : Pyrazoles are used in coordination chemistry and organometallic chemistry .
  • Method : They can act as ligands to form complexes with various metals .
  • Results : These complexes can have a variety of applications, including catalysis, materials science, and more .

Catalyst in Palladium-catalyzed Cross-coupling

  • Field : Organic Chemistry .
  • Application : A compound related to 1-tert-butyl-5-phenyl-1H-pyrazole, 1- 2- Bis(tert-butyl)phosphino phenyl -3,5-diphenyl-1H-pyrazole, has been used as a catalyst in palladium-catalyzed cross-coupling .
  • Method : The specific method involves the use of this compound as a ligand for palladium in a cross-coupling reaction .
  • Results : The result is an efficient cross-coupling reaction .

Laboratory Chemicals

  • Field : Laboratory Research .
  • Application : Pyrazoles can be used as laboratory chemicals .
  • Method : The specific methods of application can vary widely depending on the specific experiment or procedure .
  • Results : The results or outcomes obtained can also vary widely, but generally involve the successful completion of a laboratory procedure or experiment .

Synthesis of Diverse Heterocyclic or Fused Heterocyclic Scaffolds

  • Field : Organic Chemistry .
  • Application : 5-Amino-pyrazoles, a class of compounds to which 1-tert-butyl-5-phenyl-1H-pyrazole belongs, are used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
  • Method : Various approaches are used, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
  • Results : These compounds have been used to construct a wide variety of organic molecules with versatile functionalities .

Synthesis of Polysubstituted Heterocyclic Compounds

  • Field : Organic Chemistry .
  • Application : 5-Amino-pyrazoles are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds .
  • Method : The synthetic pathway consisted of the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol .
  • Results : Pyrazoles were afforded in good to excellent yields (70–95%) at room temperature .

Synthesis of Fused Heterocyclic Compounds

  • Field : Organic Chemistry .
  • Application : 5-Amino-pyrazoles are used in the synthesis of fused heterocyclic compounds .
  • Method : The specific methods of synthesis can vary widely depending on the specific compound and its intended use .
  • Results : The results or outcomes obtained can also vary widely, but generally involve the successful completion of a laboratory procedure or experiment .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, and precautionary statements include P280, P305, P338, and P351 .

properties

IUPAC Name

1-tert-butyl-5-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-13(2,3)15-12(9-10-14-15)11-7-5-4-6-8-11/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLMIRLFPBIQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693309
Record name 1-tert-Butyl-5-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-5-phenyl-1H-pyrazole

CAS RN

1204355-48-5
Record name 1-tert-Butyl-5-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
7
Citations
HK Fun, CK Quah, B Chandrakantha… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C16H20N2O2, the pyrazole ring is essentially planar [maximum deviation = 0.008 (2) Å] and is inclined at an angle of 82.82 (10) with respect to the phenyl ring. …
Number of citations: 5 scripts.iucr.org
CK Quah, AM Isloor, P Shetty - academia.edu
In the title compound, C16H20N2O2, the pyrazole ring is essentially planar [maximum deviation= 0.008 (2) A] and is inclined at an angle of 82.82 (10) with respect to the phenyl ring. …
Number of citations: 0 www.academia.edu
B Chandrakantha, AM Isloor, P Shetty, S Isloor… - Medicinal Chemistry …, 2012 - Springer
In the present study, a novel series of Pyrazole derivatives (3a–m) were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic …
Number of citations: 30 link.springer.com
JH Kim, G Keum, H Chung, G Nam - European Journal of Medicinal …, 2016 - Elsevier
A novel series of aryl(1,5-disubstituted pyrazol-3-yl)methyl sulfonamide derivatives was designed, synthesized, and evaluated for T-type calcium channel (α 1G and α 1H ) inhibitory …
Number of citations: 14 www.sciencedirect.com
S Sreenivasa, KE Manojkumar, NR Mohan… - Journal of Single …, 2013 - academia.edu
… [15] Fun HK, Quah CK, Chandrakantha B, Arun MI, Prakash S (2010) Ethyl-1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, …
Number of citations: 0 www.academia.edu
VD Singh, S Singh - Reviews in Advanced Sciences and …, 2015 - ingentaconnect.com
The paper has been designed to make a review of a particular series of organic molecular assemblies in the form of a review. An overview of general description of eleven pyrazole …
Number of citations: 0 www.ingentaconnect.com
Y Zhu, M Zhou, X Cheng, H Wang, Y Li… - Journal of Medicinal …, 2023 - ACS Publications
As a member of purinoceptors, the P2Y 6 receptor (P2Y 6 R) plays a crucial role in modulating immune signals and has been considered as a potential therapeutic target for …
Number of citations: 3 pubs.acs.org

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